molecular formula C13H10FN3O2 B2567079 ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 318497-87-9

ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B2567079
CAS RN: 318497-87-9
M. Wt: 259.24
InChI Key: UAAWNPOQTVRAOE-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound with a molecular weight of 274.25 . It is a solid substance and should be stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated red solid was then treated with triethoxyorthoformate in acetic anhydride to afford ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a Log Kow (KOWWIN v1.67 estimate) of 3.50, a boiling point of 500.57°C (Adapted Stein & Brown method), and a melting point of 212.86°C (Mean or Weighted MP) .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis and crystal structure of related pyrazole carboxylate compounds have been extensively studied. For example, Kumar et al. (2018) synthesized a compound based on ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate using an eco-friendly catalyst in aqueous ethanol. The crystal structure revealed significant interactions stabilizing the structure, such as N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions, highlighting the compound's potential for further functional applications (Kumar et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its insecticidal properties . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

ethyl 4-cyano-2-(4-fluorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAWNPOQTVRAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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